Theophylline, 8-(4-hydroxybutyl)-
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Overview
Description
Theophylline, 8-(4-hydroxybutyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-hydroxybutyl group to theophylline may modify its pharmacological properties, potentially enhancing its efficacy or altering its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-hydroxybutyl)- typically involves the alkylation of theophylline with 4-hydroxybutyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Theophylline, 8-(4-hydroxybutyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alkyl derivatives without the hydroxyl group.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Theophylline, 8-(4-hydroxybutyl)- has a range of scientific research applications:
Chemistry: Used as a model compound to study the effects of alkylation on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator with modified pharmacokinetics, potentially offering improved therapeutic profiles for respiratory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Theophylline, 8-(4-hydroxybutyl)- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of bronchial smooth muscle and dilation of the airways. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects and central nervous system stimulation.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 8-(4-hydroxybutyl)- is unique due to the presence of the 4-hydroxybutyl group, which may alter its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its efficacy, reduce side effects, or provide a different therapeutic profile compared to other methylxanthines.
Properties
CAS No. |
35873-44-0 |
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Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-(4-hydroxybutyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-14-9-8(10(17)15(2)11(14)18)12-7(13-9)5-3-4-6-16/h16H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
NIAMBTSPHJKHDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCO |
Origin of Product |
United States |
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